2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((3-Chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-chlorobenzylthio group at position 2 and a phenyl group at position 5. This structure places it within a class of molecules known for diverse biological activities, particularly kinase inhibition .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-14-8-4-5-12(9-14)11-25-19-22-16-15(13-6-2-1-3-7-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGJIGRPIMYAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzyl thiol with a suitable pyrrolo[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce the corresponding thioether.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is its role in drug development:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit inhibitory activity against various kinases involved in cancer progression, including FLT3 mutations associated with acute myeloid leukemia (AML) .
- Antiviral Potential : Ongoing studies are exploring its efficacy as an antiviral agent, particularly against viral infections that exploit similar cellular pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, which is crucial for developing therapeutics targeting specific pathways in diseases. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to the design of selective inhibitors .
Research has demonstrated that the compound can act as a modulator of various biological pathways. Its derivatives have been tested for their ability to influence receptor activity and enzyme function, making it a candidate for further pharmacological exploration .
Material Science Applications
In addition to its medicinal properties, this compound is being investigated for applications in material science:
- Development of New Materials : The unique electronic properties of this compound make it suitable for developing materials with specific optical or electronic characteristics. This includes potential applications in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Core Structure Impact :
- Pyrrolo vs. Benzofuro derivatives (e.g., XL413) incorporate an oxygen atom, which may influence ring planarity and kinase selectivity .
Substituent Effects :
- Thioether vs.
- Chlorine vs. Methyl/Methoxy : The 3-chloro substituent may enhance electrophilic interactions in biological targets compared to methyl or methoxy groups .
Physicochemical Properties
Melting points and synthetic yields vary significantly with substituents:
*Hypothetical data inferred from structural analogs.
Biological Activity
The compound 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic molecule with a pyrrolo[3,2-d]pyrimidine core, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 367.9 g/mol
The presence of the chlorobenzylthio group and the pyrrolo[3,2-d]pyrimidine core suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures often exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance:
- Studies have shown that similar pyrrolo derivatives can inhibit FLT3 mutations associated with acute myeloid leukemia (AML), suggesting a potential mechanism for this compound as well .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Research on related compounds has demonstrated that modifications in the pyrimidine structure can enhance activity against various pathogens. For example:
- Pyrimidine derivatives have shown significant antibacterial and antifungal activities in vitro, indicating that this compound could similarly exhibit such properties .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cell signaling pathways.
- Kinase Interaction : Evidence suggests that it could interact with kinases involved in cell growth and survival pathways, similar to other pyrrolo derivatives which have been studied extensively .
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrrolo[3,2-d]pyrimidine derivatives reveals:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Kinase inhibition |
| Compound B | Antimicrobial | Enzyme inhibition |
| This compound | Potentially anticancer and antimicrobial | Enzyme/kinase interaction |
Q & A
Q. What are the most effective synthetic routes for preparing 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
- Methodology : The synthesis typically involves functionalization of a pyrrolo[3,2-d]pyrimidine core. A key step is chlorination of the pyrrolopyrimidinone intermediate using phosphorus(V) oxychloride (POCl₃) under reflux, followed by nucleophilic substitution with a thiol-containing moiety (e.g., 3-chlorobenzylthiol) . Microwave-assisted synthesis (175°C, 50 minutes) has been reported to improve reaction efficiency for analogous systems .
- Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, reflux, 5 h | 82% |
| Thiol substitution | 3-Chlorobenzylthiol, DMF, microwave (175°C, 50 min) | 65–75% (estimated from analogous reactions) |
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyrrolopyrimidine derivatives, SC-XRD parameters (e.g., R factor < 0.06, data-to-parameter ratio > 13:1) ensure reliability . Complementary techniques include:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent; observe characteristic shifts for thioether (δ ~3.8–4.2 ppm) and pyrrolo-NH (δ ~10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
Advanced Research Questions
Q. What challenges arise in functionalizing the pyrrolo[3,2-d]pyrimidine core, and how are they addressed?
- Key Challenges :
- Steric hindrance : The fused pyrrole ring limits nucleophilic substitution at C4.
- Protection strategies : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect the pyrrole NH, enabling regioselective substitution .
- Solutions :
- Microwave irradiation enhances reaction kinetics for direct displacement of chloride without protection (e.g., 175°C, 50 min, yields ~70%) .
- For sensitive substituents, stepwise protocols (protection → substitution → deprotection) are recommended.
Q. How can metabolic stability and biotransformation pathways of this compound be studied?
- Methodology :
- In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites.
- LC-HRMS : Liquid chromatography-high-resolution mass spectrometry for structural elucidation of metabolites. For example, oxidation at the thioether moiety or hydroxylation of the phenyl ring may occur .
- Radiolabeled studies : Incorporate ¹⁴C at the thioether position to track excretion pathways in preclinical models (e.g., rats) .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Focus on the thioether and chlorophenyl groups as pharmacophores .
- DFT calculations : Analyze electron density maps to predict sites of electrophilic/nucleophilic reactivity.
- MD simulations : Assess binding stability in aqueous environments (e.g., solvation free energy calculations).
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for analogous compounds: How to reconcile?
- Analysis :
- Microwave vs. conventional heating : Microwave-assisted reactions (e.g., 70% yield) often outperform traditional methods (50–60%) due to rapid energy transfer .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions.
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
